molecular formula C15H15NO B12800251 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine CAS No. 140412-83-5

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine

Cat. No.: B12800251
CAS No.: 140412-83-5
M. Wt: 225.28 g/mol
InChI Key: FGTLOLUVRMGQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a chemical compound belonging to the dibenzoxazepine family. This compound is characterized by its tricyclic structure, which includes two benzene rings fused to an oxazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an antidepressant, analgesic, and calcium channel antagonist.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine stands out due to its unique ethyl substitution, which influences its pharmacokinetics and pharmacodynamics. This modification enhances its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

140412-83-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-ethyl-6H-benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

InChI Key

FGTLOLUVRMGQLG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.